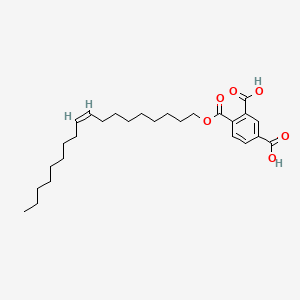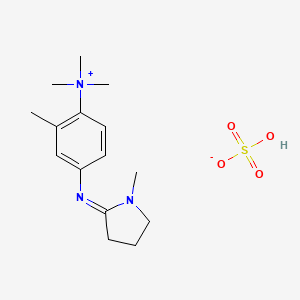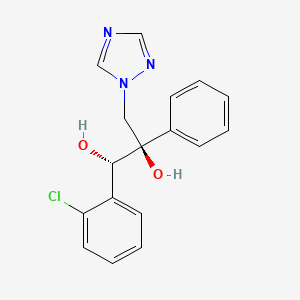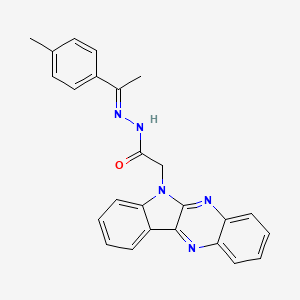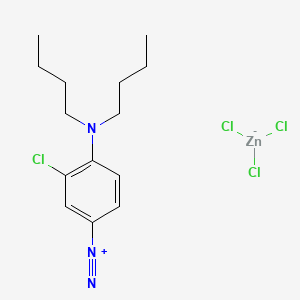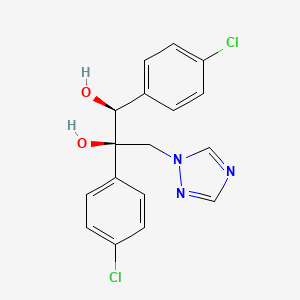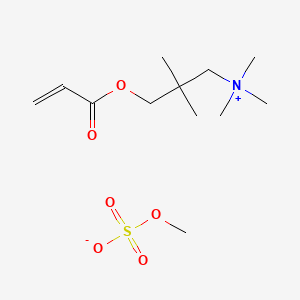
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate is a chemical compound with the molecular formula C11H22NO2.CH3O4S. It is known for its unique structure, which includes a trimethylammonium group and an oxoallyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethyl-3-hydroxypropyltrimethylammonium and acryloyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and efficiency. The process may include continuous monitoring and automation to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxoallyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate involves its interaction with specific molecular targets and pathways. The trimethylammonium group can interact with negatively charged biomolecules, while the oxoallyl group can participate in various chemical reactions. These interactions can modulate biological processes and chemical reactions, making the compound useful in research and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-3-hydroxypropyltrimethylammonium methyl sulphate
- 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium chloride
- 2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium bromide
Uniqueness
2,2-Dimethyl-3-((1-oxoallyl)oxy)propyltrimethylammonium methyl sulphate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Propriétés
Numéro CAS |
84100-28-7 |
|---|---|
Formule moléculaire |
C12H25NO6S |
Poids moléculaire |
311.40 g/mol |
Nom IUPAC |
(2,2-dimethyl-3-prop-2-enoyloxypropyl)-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C11H22NO2.CH4O4S/c1-7-10(13)14-9-11(2,3)8-12(4,5)6;1-5-6(2,3)4/h7H,1,8-9H2,2-6H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
GDNYTRIDABFTCM-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C[N+](C)(C)C)COC(=O)C=C.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






